molecular formula C15H14ClNO3 B291403 2-chloro-N-(2,4-dimethoxyphenyl)benzamide

2-chloro-N-(2,4-dimethoxyphenyl)benzamide

Cat. No. B291403
M. Wt: 291.73 g/mol
InChI Key: SINZCIGNCGXPIB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethoxyphenyl)benzamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit anti-inflammatory and analgesic properties. In

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)benzamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-chloro-N-(2,4-dimethoxyphenyl)benzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein, IκBα.
Biochemical and Physiological Effects
2-chloro-N-(2,4-dimethoxyphenyl)benzamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce joint damage and bone resorption in animal models of arthritis. Additionally, 2-chloro-N-(2,4-dimethoxyphenyl)benzamide has been found to have a favorable safety profile and does not cause significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(2,4-dimethoxyphenyl)benzamide in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition without interfering with other signaling pathways. However, one limitation of using 2-chloro-N-(2,4-dimethoxyphenyl)benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 2-chloro-N-(2,4-dimethoxyphenyl)benzamide. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 2-chloro-N-(2,4-dimethoxyphenyl)benzamide. Another area of research is the investigation of the effects of 2-chloro-N-(2,4-dimethoxyphenyl)benzamide on other signaling pathways and cellular processes. Additionally, 2-chloro-N-(2,4-dimethoxyphenyl)benzamide may have potential applications in the treatment of other inflammatory and autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.

Synthesis Methods

The synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)benzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to produce 2,4-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-chloroaniline to produce 2-chloro-N-(2,4-dimethoxyphenyl)benzamide.

Scientific Research Applications

2-chloro-N-(2,4-dimethoxyphenyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research has been in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-chloro-N-(2,4-dimethoxyphenyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain.

properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

2-chloro-N-(2,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C15H14ClNO3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)

InChI Key

SINZCIGNCGXPIB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)OC

Origin of Product

United States

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